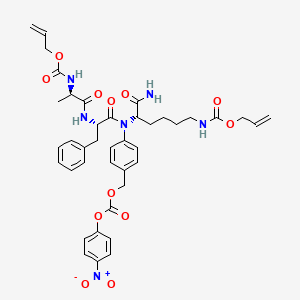

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Description

Evolution of Cleavable Linker Technologies in Bioconjugate Chemistry

The development of cleavable linkers has been a central theme in the advancement of bioconjugate chemistry, particularly for antibody-drug conjugates (ADCs). proteogenix.sciencenih.gov Early linkers were often designed to be cleaved by changes in pH, taking advantage of the more acidic environment of tumors and endosomes. nih.gov However, these acid-cleavable linkers, such as hydrazones, sometimes suffered from insufficient stability in the bloodstream, leading to premature drug release. nih.gov

This led to the development of enzymatically cleavable linkers, which offer greater specificity. digitellinc.com These linkers incorporate peptide sequences that are recognized and cleaved by proteases that are overexpressed in the tumor microenvironment, such as cathepsins. nih.govaacrjournals.org The valine-citrulline (Val-Cit) dipeptide is a widely used motif in this context, known for its susceptibility to cleavage by cathepsin B. acs.orgacs.org The design of these linkers continues to evolve, with ongoing research into novel cleavage triggers and linker architectures to further improve stability and selectivity. americanpharmaceuticalreview.comnih.govresearchgate.net

Design Principles of Multi-Component Chemical Bioconjugates for Targeted Release

The design of effective multi-component bioconjugates for targeted release is a complex process governed by several key principles. beilstein-journals.orgnih.govnih.gov The ideal conjugate must balance the seemingly contradictory requirements of high stability in circulation and efficient payload release at the target site. nih.gov

Several factors must be carefully considered:

Targeting Moiety: The choice of the targeting molecule, such as an antibody or peptide, is crucial for directing the conjugate to the desired cells or tissues. beilstein-journals.org

Linker: The linker is a critical determinant of the conjugate's performance, affecting its stability, solubility, and the mechanism of payload release. proteogenix.sciencenih.govnih.gov The linker's structure can be modulated to control the rate of release and even shield a hydrophobic payload. americanpharmaceuticalreview.com

Bioconjugation Chemistry: The methods used to attach the different components together must be efficient and not compromise the function of the individual parts. researchgate.net

Contextualization of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP within Advanced Linker Architectures

The compound This compound represents a sophisticated example of a cleavable linker system used in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.combiocat.combioscience.co.uk Its structure incorporates several key features that are central to modern bioconjugate design.

The Aloc (allyloxycarbonyl) groups are protecting groups for the amino functions of D-alanine and the lysine (B10760008) side chain. peptide.comub.edu These protecting groups are stable under many conditions used in peptide synthesis but can be selectively removed using a palladium catalyst. peptide.comnih.govacs.orgsigmaaldrich.com This orthogonal deprotection strategy is essential for the controlled, stepwise assembly of complex bioconjugates.

The PAB (p-aminobenzyl alcohol) moiety is a classic self-immolative spacer. acs.orgnih.govresearchgate.net Once the peptide is cleaved by the target enzyme, the PAB linker undergoes a 1,6-elimination reaction to release the payload. otago.ac.nz

Finally, the PNP (p-nitrophenyl) group serves as a leaving group, facilitating the attachment of the linker to a payload molecule, often through a carbamate (B1207046) linkage. tcichemicals.comyoutube.com

In essence, this compound is a highly engineered chemical tool that combines a protease-sensitive peptide, orthogonal protecting groups, a self-immolative spacer, and a reactive handle for payload attachment. This intricate design allows for the precise construction of enzyme-activatable bioconjugates for targeted delivery applications.

Structure

2D Structure

Properties

Molecular Formula |

C40H46N6O12 |

|---|---|

Molecular Weight |

802.8 g/mol |

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)/t27-,33+,34+/m1/s1 |

InChI Key |

AZOIYVUEQXFWAV-KUSJRIKGSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |

Origin of Product |

United States |

Synthetic Design and Methodologies for Aloc D Ala Phe Lys Aloc Pab Pnp

Solid-Phase Peptide Synthesis Strategies for the D-Ala-Phe-Lys Moiety

The foundation of the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP linker is the tripeptide D-Ala-Phe-Lys. The inclusion of a D-amino acid (D-Alanine) provides resistance to enzymatic degradation. The synthesis of this peptide segment is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. pacific.edunih.gov

Orthogonal Protecting Group Chemistry: Role of Allyloxycarbonyl (Aloc)

A cornerstone of modern SPPS is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. nih.gov In the synthesis of this specific peptide linker, the allyloxycarbonyl (Aloc) group plays a crucial role. The Aloc group is employed to protect the α-amino group of the incoming amino acids and, significantly, the ε-amino group of the lysine (B10760008) side chain. medchemexpress.comcaltagmedsystems.co.uk The key advantage of the Aloc group is its stability to the acidic and basic conditions commonly used to remove other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively. researchgate.net This orthogonality is essential for the precise and controlled assembly of the peptide and subsequent modifications.

Specific Protection Strategies for Lysine Side-Chains with Aloc

The lysine residue possesses two amino groups: the α-amino group involved in peptide bond formation and the ε-amino group in its side chain. To prevent unwanted branching of the peptide chain during synthesis, the ε-amino group of lysine must be protected. The use of the Aloc group for this purpose, resulting in Fmoc-Lys(Aloc)-OH as a building block, is a common and effective strategy. nih.gov This allows for the selective deprotection of the lysine side chain at a later stage, enabling the attachment of other molecules, such as the PAB linker, to this specific site.

Integration of the para-Aminobenzyl Alcohol (PAB) Linker Module

The para-aminobenzyl alcohol (PAB) group serves as a self-immolative spacer in this linker construct. google.com Once the peptide portion is cleaved by a target enzyme (e.g., cathepsin B in the context of ADCs), the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated drug molecule in its active form. iris-biotech.de

Activation Chemistry of PAB for Conjugation

For its integration into the peptide-linker conjugate, the hydroxyl group of para-aminobenzyl alcohol must be activated. A common and efficient method for this activation is the reaction with p-nitrophenyl chloroformate (PNP-Cl). iris-biotech.dethieme-connect.comsigmaaldrich.comthieme-connect.com This reaction converts the alcohol into a highly reactive p-nitrophenyl carbonate. This activated PAB module can then readily react with the free amino group of a peptide or another nucleophile to form a stable carbamate (B1207046) linkage.

Overall Chemical Ligation Approaches for Multi-Segmented Conjugates

The construction of multi-segmented conjugates utilizing the this compound linker typically employs a convergent synthetic strategy. This approach involves the separate synthesis of key fragments—namely the antibody, the cytotoxic payload, and the linker-peptide unit—which are then joined together in a series of chemoselective ligation reactions. The design of the linker itself, with its orthogonal protecting groups and activated conjugation handle, is central to the success of this strategy.

The synthesis of the core peptide-PAB segment often relies on solid-phase peptide synthesis (SPPS). nih.gov A common approach involves the immobilization of a p-aminobenzyl alcohol (PABA) derivative onto a solid support, such as a 2-chlorotrityl resin. nih.gov The peptide chain is then built upon this resin-bound PABA in a stepwise manner using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino groups of the incoming amino acids. nih.gov

The choice of protecting groups is critical for enabling selective chemical transformations at different stages of the synthesis. In the case of this compound, an orthogonal protection scheme is employed. sigmaaldrich.combiosynth.com The α-amino group of the growing peptide chain is temporarily protected with the base-labile Fmoc group, while the N-terminus of D-alanine and the ε-amino group of the lysine side chain are protected with the Aloc group. The Aloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for cleavage from certain resins. sigmaaldrich.com It can be selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. sigmaaldrich.com This orthogonality allows for the selective deprotection and subsequent modification of the lysine side chain or the N-terminal D-alanine if required, for instance, to attach other functionalities or to build branched structures.

A representative synthetic workflow for the peptide-PAB portion on a solid support is outlined below:

| Step | Description | Reagents and Conditions |

| 1 | Resin Loading | Fmoc-PABA, 2-chlorotrityl chloride resin, pyridine, THF, 60°C |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF |

| 3 | Amino Acid Coupling | Fmoc-L-Lys(Aloc)-OH, coupling agents (e.g., HBTU, HOBt), DIEA, DMF |

| 4 | Fmoc Deprotection | 20% Piperidine in DMF |

| 5 | Amino Acid Coupling | Fmoc-L-Phe-OH, coupling agents, DIEA, DMF |

| 6 | Fmoc Deprotection | 20% Piperidine in DMF |

| 7 | Amino Acid Coupling | Aloc-D-Ala-OH, coupling agents, DIEA, DMF |

| 8 | Cleavage from Resin | Mildly acidic conditions (e.g., 2% TFA in DCM) |

This table is a generalized representation based on established solid-phase peptide synthesis methodologies. nih.gov

Once the fully protected peptide-PAB fragment, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH, is cleaved from the resin, the final activation step involves the conversion of the benzyl (B1604629) alcohol of the PAB group into a p-nitrophenyl carbonate. This is typically achieved by reacting the alcohol with p-nitrophenyl chloroformate or bis(p-nitrophenyl) carbonate in the presence of a base. google.com The resulting this compound is now an active linker ready for conjugation.

The ligation to form a multi-segmented conjugate, such as an antibody-drug conjugate, proceeds via nucleophilic attack on the activated carbonate of the PAB-PNP moiety. For instance, a cytotoxic drug containing a free amine can be reacted with the linker to form a stable carbamate bond, yielding a drug-linker conjugate. This reaction displaces the p-nitrophenolate leaving group.

The final step in the assembly of an ADC would involve the conjugation of the drug-linker construct to the antibody. This often requires the deprotection of one of the Aloc groups to reveal a reactive amine, which can then be coupled to the antibody via a suitable bifunctional crosslinker, or alternatively, the PNP-activated linker can be directly conjugated to a nucleophilic residue on the antibody, though this is less common for this specific linker design. The presence of two Aloc groups offers the potential for differential deprotection and the creation of more complex, multi-functional conjugates.

This convergent and orthogonally protected strategy provides a high degree of control over the structure of the final conjugate, allowing for the precise placement of the payload and ensuring the homogeneity of the resulting biopharmaceutical, which is a critical factor for its therapeutic efficacy and safety profile.

Enzymatic Recognition and Activation Mechanisms of Aloc D Ala Phe Lys Aloc Pab Pnp

Peptide Substrate Specificity of the D-Ala-Phe-Lys Sequence

The core of the enzymatic recognition lies within the tripeptide sequence: D-Ala-Phe-Lys. The arrangement and nature of these amino acids are critical for its interaction with specific proteases.

Influence of D-Amino Acids on Protease Resistance and Recognition

A key feature of this peptide sequence is the presence of a D-amino acid, specifically D-alanine. Naturally occurring peptides and proteins are composed of L-amino acids. nih.govtufts.edu Consequently, proteases, the enzymes responsible for peptide bond cleavage, have active sites that are stereospecific for L-amino acids. tufts.edu The incorporation of a D-amino acid at the N-terminus of the recognition sequence confers significant resistance to degradation by many common proteases. nih.govacs.orgfrontiersin.orgnih.gov This is because the D-configuration presents a different three-dimensional structure that does not fit well into the active site of most proteases, thus preventing or significantly slowing down enzymatic cleavage. tufts.edu

Principles of Enzyme Substrate Identification and Characterization for Peptide Sequences

Identifying which enzymes can cleave a particular peptide sequence like D-Ala-Phe-Lys is a fundamental aspect of its characterization. Several methods are employed for this purpose:

Multiplex Substrate Profiling: This technique utilizes a diverse library of synthetic peptides to rapidly screen for the substrate specificity of a particular peptidase. By analyzing the cleavage products using mass spectrometry, researchers can identify the preferred amino acid motifs for a given enzyme. nih.gov

Cellular Libraries of Peptide Substrates (CLiPS): This approach involves displaying libraries of fluorescently tagged peptide substrates on the surface of cells. The cleavage of these substrates by a target protease can be quantitatively measured, allowing for the identification of optimal substrate sequences. pnas.org

Peptidomics: This method involves the global analysis of peptides in a biological sample. By comparing peptide profiles in the presence and absence of a specific protease inhibitor, it is possible to identify the endogenous substrates of that enzyme. nih.gov

Computational Modeling: Machine learning and deep learning models are increasingly being used to predict enzyme-substrate interactions based on the amino acid sequences of both the enzyme and the substrate. youtube.com

These methods help in determining the specific proteases that can recognize and cleave the D-Ala-Phe-Lys sequence, which is crucial for designing applications where controlled release is required in the presence of a particular enzyme. The specificity is often dictated by the amino acids at and around the cleavage site. nih.gov

Self-Immolative Mechanism of the para-Aminobenzyl (PAB) Linker System

Following the enzymatic cleavage of the peptide sequence, a cascade of reactions is initiated, leading to the release of the attached cargo. This is facilitated by the para-aminobenzyl (PAB) self-immolative linker. nih.govunirioja.es

Electron Cascade-Mediated Release Mechanism

The PAB linker is a well-established self-immolative system. sigutlabs.com Once the protease cleaves the amide bond between the lysine (B10760008) residue and the PAB moiety, a free aniline (B41778) is generated. This aniline nitrogen is highly nucleophilic and initiates a spontaneous 1,6-elimination reaction. iris-biotech.deelsevierpure.com An electronic cascade through the aromatic ring results in the fragmentation of the linker and the release of the attached molecule. This process is irreversible and driven by the formation of thermodynamically stable products. nih.govunirioja.es

Linkage Between Enzymatic Cleavage and Self-Immolation Triggering

The enzymatic cleavage of the D-Ala-Phe-Lys sequence is the critical trigger for the self-immolation of the PAB linker. The protease acts as a specific "key" that unlocks the linker system. Without the initial enzymatic event, the PAB linker remains stable, and the cargo molecule stays attached. This direct linkage ensures that the release of the cargo is spatially and temporally controlled by the presence and activity of the target enzyme. The rate of payload release is dependent on both the enzymatic cleavage and the subsequent self-immolation steps. nih.gov

Role of the p-Nitrophenol (PNP) Moiety in Reaction Monitoring and Product Generation

The p-nitrophenol (PNP) group attached to the PAB linker serves as a chromogenic reporter or leaving group. medchemexpress.comcaltagmedsystems.co.ukprecisepeg.comcymitquimica.com

The release of PNP can be monitored spectrophotometrically. researchgate.netillinois.edu p-Nitrophenol itself is colorless in acidic or neutral solutions, but upon deprotonation in basic conditions, it forms the p-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at around 400-420 nm. nih.govresearchgate.net This color change provides a convenient and continuous way to measure the rate of the enzymatic reaction in real-time. By monitoring the increase in absorbance, researchers can determine the kinetics of the enzymatic cleavage and the subsequent self-immolation process. cifor-icraf.org This is a widely used method in enzyme assays to quantify enzyme activity. illinois.educifor-icraf.org

Advanced Research Methodologies for Characterization of Aloc D Ala Phe Lys Aloc Pab Pnp and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in studying the structural features and reaction kinetics of peptide-based linkers. These techniques provide insights into molecular structure and can be adapted to monitor specific chemical events, such as cleavage reactions, in real-time.

UV-Vis Spectroscopy for p-Nitrophenol Detection in Cleavage Assays

The Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP linker is designed with a p-nitrophenyl (PNP) carbonate group, which serves as a terminal cap and a chromogenic leaving group. The cleavage of the linker, often triggered by a specific enzyme or chemical condition, results in the release of p-nitrophenol (pNP). This released molecule is a potent chromophore with a distinct absorbance maximum under alkaline conditions, a property that is exploited in cleavage assays.

UV-Vis spectroscopy provides a straightforward and continuous method for monitoring the cleavage reaction. By measuring the increase in absorbance at the characteristic wavelength for the p-nitrophenolate anion (typically around 405 nm), the rate of linker cleavage can be quantified. This assay is crucial for determining the linker's stability and its susceptibility to specific cleaving agents, such as cathepsin B, a lysosomal protease often targeted in cancer therapy.

The assay involves incubating the linker or its conjugate with the cleavage-inducing agent in a suitable buffer. The reaction progress is monitored over time by recording the UV-Vis spectrum. The concentration of released p-nitrophenol can be calculated using the Beer-Lambert law, providing quantitative data on the reaction kinetics. mdpi.com

Table 1: Example Data for a UV-Vis Spectroscopic Cleavage Assay This interactive table presents hypothetical data from a cleavage assay of this compound, demonstrating the time-dependent release of p-nitrophenol.

Chromatographic Methods for Purity Assessment and Conjugation Efficiency Analysis

Chromatography is a cornerstone of analytical chemistry for separating, identifying, and quantifying components within a mixture. For a multi-component molecule like this compound and its derivatives, chromatographic techniques are essential for quality control.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of the this compound linker and analyzing the efficiency of its conjugation to antibodies or other biomolecules. cellmosaic.comacs.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, as it separates molecules based on their hydrophobicity.

In a typical RP-HPLC analysis, the linker and its potential impurities or reaction byproducts are separated on a C18 column. acs.org A gradient elution, commonly using a mixture of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA), allows for the resolution of compounds with different polarities. acs.orgresearchgate.net The purity of the linker can be determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.

When analyzing conjugation reactions, HPLC can separate the final antibody-drug conjugate from the unreacted antibody, free linker, and other impurities. acs.org This separation is critical for calculating the conjugation efficiency and the drug-to-antibody ratio (DAR), which are key quality attributes of an ADC.

Table 2: Typical RP-HPLC Parameters and Expected Retention Times This table outlines a standard set of conditions for the RP-HPLC analysis of the linker and its related species.

Size-Exclusion Chromatography (SEC) for Oligomeric State Evaluation

Size-Exclusion Chromatography (SEC) is an analytical technique that separates molecules based on their hydrodynamic radius, or size in solution. lcms.cznih.gov It is an indispensable tool for evaluating the oligomeric state of the linker's derivatives, particularly after conjugation to large proteins like antibodies. SEC is considered the "gold standard" for quantifying aggregates, which are undesirable in therapeutic protein formulations. lcms.cz

The analysis is performed by passing the sample through a column packed with porous beads. Larger molecules, such as aggregates, cannot enter the pores and therefore elute first. Smaller molecules, like the monomeric conjugate, can penetrate the pores to varying degrees and have a longer path, thus eluting later. researchgate.net

By comparing the chromatogram of a conjugate sample to that of a non-conjugated antibody standard, one can detect the formation of high-molecular-weight species (aggregates) or fragments that may have resulted from the conjugation process or subsequent instability. This method is crucial for ensuring the homogeneity and safety of the final biotherapeutic product. nih.gov

Table 3: Illustrative SEC Data for an Antibody Conjugate This interactive table shows representative SEC results, correlating elution volume with the molecular species identified.

Mass Spectrometry for Molecular Characterization and Degradation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It offers unparalleled sensitivity and accuracy for determining the molecular weight of the this compound linker and its conjugates, confirming their identity, and elucidating their degradation pathways. nih.gov

Accurate Mass Screening and Peptide Mapping Workflows for Conjugates

Modern high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for the detailed characterization of complex biomolecules. rsc.orgqub.ac.uk For the this compound linker, accurate mass measurement confirms its elemental composition and verifies its successful synthesis. The expected monoisotopic mass of C40H46N6O12 is 802.84 g/mol . precisepeg.compharmaffiliates.com

When analyzing conjugates, HRMS can determine the precise mass of the entire ADC, which allows for the calculation of the average drug-to-antibody ratio. However, for a more detailed view, a peptide mapping workflow is often employed. qub.ac.ukmdpi.com This "bottom-up" approach involves:

Enzymatically digesting the conjugate into smaller peptides (e.g., with trypsin).

Separating these peptides using LC.

Analyzing the peptides by tandem mass spectrometry (MS/MS).

This process allows for the identification of the exact sites of conjugation on the antibody and confirms the structure of the attached linker-drug moiety. By comparing the peptide maps of conjugated and unconjugated antibodies, any modifications or degradation products, such as oxidation or deamidation, can be precisely located and identified. mdpi.com This level of detail is critical for ensuring the consistency and quality of each batch of the therapeutic agent. rsc.org

Table 4: Expected Mass-to-Charge (m/z) Values in HRMS Analysis This table provides the theoretical m/z values for the intact linker and a key fragment that would be observed during MS/MS analysis.

Identification and Structural Elucidation of Cleavage Products and Intermediates

The cleavage of this compound can be initiated through two primary mechanisms: the removal of the Aloc protecting groups and the enzymatic cleavage of the peptide backbone. The identification and structural elucidation of the resulting products and transient intermediates are paramount for understanding the linker's stability and release mechanism. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone technique for these analyses.

The Aloc protecting groups, present on the D-alanine residue and the lysine (B10760008) side chain, are orthogonal protecting groups that can be selectively removed under mild conditions using palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane. biotage.com The progress of this deprotection can be meticulously monitored by reverse-phase HPLC (RP-HPLC). By collecting fractions at different time points during the reaction and subjecting them to mass spectrometric analysis, typically electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the masses of the deprotected and partially deprotected species can be determined. For instance, a successful deprotection would show the disappearance of the peak corresponding to the fully protected peptide and the emergence of a new peak corresponding to the peptide with one or both Aloc groups removed. biotage.com The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition of the resulting products. nih.gov

Enzymatic cleavage, on the other hand, targets the peptide sequence, most commonly by lysosomal proteases like cathepsin B when the ADC is internalized by a target cell. Cathepsin B is known to cleave peptide bonds C-terminal to specific amino acid pairs, with Phe-Lys being a recognized substrate. mdpi.com The cleavage of the Phe-Lys bond in the linker would initiate the self-immolative cascade of the PAB spacer.

The analytical workflow to identify these enzymatic cleavage products involves incubating the compound with the purified enzyme or a lysosomal extract. The resulting mixture is then analyzed by LC-MS/MS. nih.gov This technique allows for the separation of the various components of the mixture, followed by their mass determination and fragmentation. The fragmentation pattern (MS/MS spectrum) provides sequence-specific information, enabling the precise identification of the cleavage site. For example, after enzymatic cleavage of the Phe-Lys bond, the expected products would be the Aloc-D-Ala-Phe peptide and a Lys(Aloc)-PAB-PNP fragment. The latter would be unstable and rapidly decompose. The self-immolation of the PAB linker following enzymatic cleavage is a critical step that ultimately releases the conjugated drug in its active form. This process involves a 1,6-elimination reaction that expels carbon dioxide and the attached payload. The transient intermediates of this self-immolation are often difficult to capture but their existence can be inferred from the final cleavage products identified by mass spectrometry.

A hypothetical breakdown of this compound and its characterization is presented in the table below.

| Cleavage Method | Expected Key Products/Intermediates | Primary Analytical Technique | Expected Mass Spectral Data (Hypothetical) |

| Palladium(0) Catalysis | Aloc-D-Ala-Phe-Lys-PAB-PNP (mono-deprotected) | HPLC-MS | [M+H]⁺ peak corresponding to the loss of one Aloc group (C₄H₅O₂) |

| H-D-Ala-Phe-Lys(Aloc)-PAB-PNP (mono-deprotected) | HPLC-MS | [M+H]⁺ peak corresponding to the loss of one Aloc group (C₄H₅O₂) | |

| H-D-Ala-Phe-Lys-PAB-PNP (fully deprotected) | HPLC-MS | [M+H]⁺ peak corresponding to the loss of two Aloc groups | |

| Enzymatic (e.g., Cathepsin B) | Aloc-D-Ala-Phe | LC-MS/MS | Fragmentation pattern confirming the dipeptide sequence |

| Lys(Aloc)-PAB-PNP (intermediate) | LC-MS/MS | Transiently observed or inferred from subsequent products | |

| p-Nitrophenol (PNP) | Spectrophotometry, LC-MS | Characteristic UV absorbance at ~400 nm; [M-H]⁻ at m/z 138 | |

| Lys(Aloc) + p-aminobenzyl alcohol derivatives | LC-MS/MS | Identification of the lysine derivative and PAB remnants |

Kinetic Assays for Enzyme Activity and Substrate Specificity Determination

To evaluate the efficiency and specificity of enzymatic cleavage of the this compound linker, detailed kinetic assays are essential. These assays provide quantitative measures of how well an enzyme binds to the substrate and how quickly it can process it.

The presence of the p-nitrophenyl (PNP) group at the terminus of the linker provides a convenient and continuous method for monitoring enzymatic cleavage in real-time. The p-nitrophenolate anion, which is released upon the cleavage of the carbonate bond, has a distinct yellow color and a strong absorbance at approximately 400-405 nm. nih.govnih.gov This property allows for a straightforward spectrophotometric assay.

The assay is typically performed in a temperature-controlled microplate reader or a spectrophotometer. The reaction is initiated by adding the enzyme (e.g., cathepsin B) to a solution of the substrate in an appropriate buffer that mimics physiological conditions (e.g., pH 6.0 for lysosomal enzymes). The increase in absorbance at 400 nm is then monitored over time. nih.govmdpi.com The rate of the reaction is directly proportional to the rate of p-nitrophenol release. By using a standard curve of known p-nitrophenol concentrations, the rate of product formation can be accurately quantified. researchgate.net

The Michaelis-Menten kinetic model is commonly used to characterize enzyme-substrate interactions. The two key parameters derived from this model are the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of its maximum value (V_max). It is an inverse measure of the substrate's binding affinity to the enzyme; a lower K_m value indicates a higher affinity.

k_cat (Catalytic Constant): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

To determine these parameters, a series of experiments are conducted where the initial reaction rate is measured at various substrate concentrations while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation. A common method for visualizing and calculating these parameters is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/rate versus 1/[substrate concentration]. nih.gov

Below is a representative table of kinetic parameters for cathepsin B with various substrates, illustrating the type of data generated from such assays.

| Substrate | Enzyme | pH | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Z-Phe-Arg-AMC | Human Cathepsin B | 7.2 | Value | Value | Value | nih.gov |

| Z-Arg-Arg-AMC | Human Cathepsin B | 6.0 | 390 | Value | Value | sigmaaldrich.com |

| Z-Phe-Lys-p-nitroanilide | Trypsin | Value | Value | Value | nih.gov | |

| Abz-GIVRAK(Dnp)-OH | Human Cathepsin B | 4.6 | 15 | Value | Value |

Note: Specific values for k_cat and k_cat/K_m are often dependent on the specific experimental conditions and are represented here as 'Value'. Z = benzyloxycarbonyl, AMC = 7-amino-4-methylcoumarin, Abz = 2-aminobenzoyl, Dnp = 2,4-dinitrophenyl.

The kinetic characterization of this compound is crucial for optimizing its performance in drug delivery systems, ensuring that the linker is stable in circulation but efficiently cleaved at the target site to release its therapeutic payload.

Stability and Controlled Release Mechanisms in Peptide Linker Systems

Design Considerations for Linker Stability in Complex Biological Environments

The design of a linker for use in complex biological settings, such as the bloodstream, requires careful consideration of multiple factors to ensure its stability and effectiveness. biosynth.comnih.gov An ideal linker must act as a stable bridge between a targeting moiety and a payload, preventing premature cleavage in circulation while allowing for efficient release at the target site.

Key design principles include:

Chemical Stability : The covalent bonds within the linker must be resilient to hydrolysis and other forms of non-specific degradation in plasma. The choice of the linker's length, composition, and secondary structure is critical for the proper function of the conjugate. biosyn.com

Steric Hindrance : The three-dimensional structure of the linker can be engineered to provide steric hindrance, which can protect labile bonds from non-specific enzymatic degradation. For instance, linking to engineered cysteine residues on an antibody can provide a degree of protection.

Component Optimization : Every part of the conjugate—the targeting molecule, the linker, and the payload—influences the performance of the final product. biosyn.com An injudicious selection of a linker may lead to a reduced binding affinity of the targeting peptide or a diminished therapeutic window for the drug. nih.gov Therefore, optimizing all components is essential for developing successful therapeutics. biosyn.com

Enzymatic Stability of the Peptide Linker Component

The peptide sequence within the linker, in this case, D-Ala-Phe-Lys, is central to its function as a triggerable element. Its stability against enzymatic degradation is a critical factor, profoundly influenced by its amino acid composition.

Influence of D-Amino Acids : The inclusion of a D-amino acid, D-Alanine, at the N-terminus of the peptide sequence significantly enhances its resistance to proteolytic degradation. nih.gov Most endogenous proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids. nih.gov This resistance to degradation increases the in vivo circulation half-life of the peptide, making drug delivery systems more efficient. nih.govnih.gov Research has shown that peptides containing D-amino acids exhibit substantially greater stability against enzymes like proteinase K compared to their L-amino acid counterparts. nih.govnih.gov For example, one study demonstrated that while an L-peptide was completely degraded in under an hour, 80% of its D-peptide analog remained detectable after six hours of exposure to Proteinase K. nih.gov

The Phe-Lys Cleavage Site : The dipeptide sequence Phenylalanine-Lysine (Phe-Lys) is designed as a substrate for specific proteases that are often overexpressed in pathological environments, such as the lysosomal protease Cathepsin B in tumors. tcichemicals.com While the Val-Cit dipeptide is a more commonly studied cathepsin B substrate, other sequences, including those containing Lysine (B10760008), are also recognized and cleaved. researchgate.net For example, the Gly-Phe-Lys (GFK) tripeptide has been developed as a linker that is cleavable by renal brush border enzymes between the Glycine (B1666218) and Phenylalanine residues. nih.govacs.org The inclusion of the D-Ala residue preceding the Phe-Lys site in Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is intended to protect the linker from aminopeptidases while still allowing for endopeptidase activity at the target Phe-Lys bond.

Table 1: Comparative Stability of Peptides with L- vs. D-Amino Acids This table presents illustrative data based on published research findings regarding protease resistance.

| Peptide Type | Enzyme | Time Point | Remaining Peptide (%) | Reference Finding |

|---|---|---|---|---|

| L-Peptide | Proteinase K | 1 hour | < 1% | Demonstrates rapid degradation of standard L-peptides by proteases. nih.gov |

| D-Amino Acid Analog | Proteinase K | 6 hours | ~80% | Highlights the significantly enhanced stability conferred by incorporating D-amino acids. nih.gov |

| L-Peptide (Short) | Proteinase K | 4 hours | 0% | Confirms the susceptibility of short L-peptides to proteolysis. nih.gov |

| D-Amino Acid Modified L-Peptide (C-terminus) | Proteinase K | 24 hours | ~15% | Shows that even partial modification with D-amino acids can significantly boost stability. nih.gov |

Stability of Allyloxycarbonyl (Aloc) Protecting Groups During Synthesis and Storage

The Allyloxycarbonyl (Aloc) group is used to protect the N-terminus of D-Alanine and the side-chain amine of Lysine. precisepeg.com It is a crucial tool in solid-phase peptide synthesis (SPPS) due to its unique stability profile and orthogonal deprotection chemistry. thaiscience.infoscispace.com

Orthogonal Stability : The Aloc group is prized for its orthogonality. It is stable under the acidic and basic conditions typically used to remove other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. thaiscience.infobiosynth.com This allows for the selective deprotection of the Aloc-protected amine while the rest of the peptide and its other protecting groups remain intact, which is essential for the synthesis of complex or branched peptides. thaiscience.infonih.gov

Deprotection Mechanism : The removal of the Aloc group is achieved under very specific and mild conditions. It involves a palladium(0)-catalyzed transfer of the allyl group to a scavenger molecule, such as morpholine, dimethylamine-borane complex, or phenylsilane. scispace.com This specific cleavage condition ensures that other protecting groups on the peptide are not affected. thaiscience.info

Storage and Handling : While Alloc-protected amino acids are often oily, they can be stored as crystalline solids in the form of their dicyclohexylamine (B1670486) (DCHA) salts or pentafluorophenyl esters for improved stability and ease of handling. scispace.com During synthesis, it has been noted that the rate of Aloc deprotection can be dependent on the type of solid-phase resin used. thaiscience.info

Table 2: Stability Profile of the Aloc Protecting Group

| Condition | Stability of Aloc Group | Relevance in Synthesis |

|---|---|---|

| Strong Acid (e.g., TFA) | Stable | Compatible with Boc-SPPS; allows for Boc group removal without affecting Aloc. thaiscience.info |

| Base (e.g., Piperidine) | Stable | Compatible with Fmoc-SPPS; allows for Fmoc group removal without affecting Aloc. thaiscience.info |

| Palladium(0) Catalysis | Cleaved | Specific, orthogonal removal method used for selective deprotection. scispace.comnih.gov |

| Hydrogenolysis | Stable | Compatible with the use and removal of benzyl-type (Z) protecting groups. scispace.com |

Triggered Release Mechanisms and Specificity of Enzyme-Activated Systems

The this compound compound is designed as an enzyme-activated system. proquest.comrjptonline.org The release of the payload is not a direct result of peptide cleavage but is initiated by it through a cascade mechanism involving the p-aminobenzyl (PAB) spacer. tcichemicals.combroadpharm.com

The release mechanism proceeds as follows:

Enzymatic Trigger : The system is designed to be activated by a specific enzyme, such as Cathepsin B, which is often found in high concentrations in the lysosomes of cancer cells. tcichemicals.comnumberanalytics.comcreative-biolabs.com This enzyme recognizes and cleaves the peptide linker, likely at the C-terminal side of the Phenylalanine residue in the Phe-Lys sequence. tcichemicals.comrsc.org

Self-Immolation : The cleavage of the peptide bond exposes a free amine on the PAB group. This triggers a spontaneous 1,6-electronic elimination reaction within the PAB spacer. tcichemicals.com

Payload Release : This self-immolative cascade results in the release of the molecule attached to the PAB spacer. tcichemicals.comaxispharm.com In this specific compound, a p-nitrophenoxy (PNP) group is attached, which acts as a leaving group. precisepeg.com In a therapeutic application, a potent cytotoxic drug would be attached at this position. broadpharm.com

The specificity of this system is a key advantage. nih.gov Because the drug release is dependent on the activity of a specific enzyme that is overexpressed at a disease site, the system can selectively deliver its payload, maximizing therapeutic effect while minimizing exposure and potential damage to healthy tissues. biosynth.comnumberanalytics.comrsc.org This targeted approach is a cornerstone of modern drug delivery strategies. biosynth.comnih.gov

Theoretical Frameworks and Computational Approaches in Peptide Linker Design

Molecular Modeling and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for investigating the intricate interactions between a peptide substrate and its target enzyme at an atomic level. nih.gov While specific MD studies on the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP linker are not publicly available, the principles can be understood from simulations of similar peptide substrates with relevant proteases, such as cathepsins, which are abundant in lysosomes. researchgate.net

MD simulations allow researchers to observe the dynamic process of a peptide linker binding to the active site of an enzyme. nih.gov For a peptide like D-Ala-Phe-Lys, the key interaction would be with a lysosomal cysteine protease, such as cathepsin B. nih.gov Computational models, like those developed using the Molecular Operating Environment (MOE), can be used to predict binding poses. nih.gov These models consider polar contacts and hydrogen bonds between the ligand (the peptide linker) and the enzyme's active site. nih.gov For instance, studies on similar dipeptides like Arg-Lys show that the P2 arginine residue can form a strong polar interaction with the Glu245 carboxylate in the S2 pocket of cathepsin B, while the P1 lysine (B10760008) interacts with residues like Glu122 and Asn72 in the S1 subsite. nih.gov

These simulations provide critical insights into:

Binding Affinity: By calculating the binding free energy, researchers can predict how tightly a linker will bind to the enzyme. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used for this purpose. nih.govresearchgate.net

Conformational Changes: Both the peptide and the enzyme can undergo conformational changes upon binding, a phenomenon known as "induced fit." nih.gov MD simulations can track these changes, revealing how the enzyme accommodates the substrate for optimal cleavage.

Role of Solvent: Simulations explicitly model the role of water molecules, which can be crucial for mediating interactions and understanding the entropic contributions to binding. nih.govmdpi.com

This detailed understanding of enzyme-substrate interactions is fundamental for designing linkers that are efficiently recognized and cleaved by the target proteases.

In Silico Prediction of Peptide Cleavage Sites and Specificity

Before synthesis and experimental validation, in silico tools are widely used to predict the potential cleavage sites within a peptide sequence. These computational methods rely on databases of known cleavage patterns for various proteases. researchgate.net A prominent tool in this area is PeptideCutter, which predicts cleavage sites based on the specificities of numerous proteases and chemicals. pitt.eduexpasy.orgexpasy.org

The peptide sequence in this compound is designed to be a substrate for lysosomal cathepsins. The specificity of these enzymes is crucial for the linker's function. The Phe-Lys bond is the intended cleavage site. The cleavage specificities of key cathepsins are well-characterized:

Cathepsin B: This enzyme is known to cleave peptide bonds C-terminal to specific amino acid residues. Its activity can be pH-dependent. At neutral pH, it shows a preference for basic residues like arginine (Arg) and lysine (Lys) at the P2 position. nih.govnih.gov It readily cleaves substrates like Z-Phe-Arg-AMC, although this substrate is not entirely specific to cathepsin B. nih.gov The proteomic identification of protease cleavage sites has also shown a strong specificity for glycine (B1666218) and a partial preference for phenylalanine. researchgate.net

Cathepsin L: This is a highly potent cysteine protease that preferentially cleaves peptide bonds with nonpolar, aromatic residues (like Phenylalanine) at the P2 position. researchgate.netnih.gov It also frequently cleaves peptides with Lys and Arg at the P1 position. nih.gov

Cathepsin S: This enzyme plays a key role in antigen presentation and is also capable of cleaving peptide linkers. researchgate.net

The table below summarizes the known cleavage preferences for these key lysosomal proteases, which informs the in silico prediction for the D-Ala-Phe-Lys sequence. The P2-P1 notation refers to the amino acids N-terminal to the scissile bond.

| Enzyme | P2 Preference | P1 Preference | Predicted Cleavage of D-Ala-Phe-Lys |

| Cathepsin B | Basic (Arg, Lys), Phe researchgate.netnih.gov | Basic (Arg, Lys) nih.gov | Likely, with Phe at P2 and Lys at P1. |

| Cathepsin L | Aromatic/Hydrophobic (Phe, Leu, Tyr) researchgate.netnih.gov | Basic (Lys, Arg) nih.gov | Highly likely, with Phe at P2 and Lys at P1. |

| Cathepsin S | Not as strictly defined as Cathepsin L | Lys preferred over Arg nih.gov | Possible, depends on broader sequence context. |

This table is generated based on published enzymatic preferences. The D-Alanine at P3 and the use of a D-amino acid can also influence cleavage kinetics, often conferring increased stability against other proteases.

In silico tools, therefore, provide a crucial first pass in the design process, allowing for the rapid screening of many potential peptide sequences to identify those most likely to be cleaved by the target enzymes. researchgate.net

Rational Design Principles for Optimized Linker and Peptide Sequences

The rational design of peptide linkers for ADCs is a multi-objective optimization problem. The goal is to create a linker that is highly stable in systemic circulation (to prevent premature drug release and associated toxicity) but is rapidly and efficiently cleaved upon internalization into the target cancer cell. nih.govnih.gov The design of this compound incorporates several of these principles.

Key principles in the rational design of such linkers include:

Peptide Sequence Optimization: The choice of amino acids is paramount. The D-Ala-Phe-Lys sequence is a strategic choice. The Phe-Lys motif is a substrate for multiple lysosomal cathepsins. rsc.org The use of a D-amino acid (D-Alanine) at the P3 position is a common strategy to enhance stability by making the peptide less susceptible to degradation by other proteases in the body.

Self-Immolative Spacers: The p-aminobenzyl carbamate (B1207046) (PAB) moiety is a 'self-immolative' spacer. Once the enzyme cleaves the C-terminal lysine of the peptide, the PAB linker undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached drug molecule in its active form. This mechanism ensures that the drug is released cleanly without any part of the linker remaining attached, which could otherwise hinder its activity.

Protecting Group Chemistry: The allyloxycarbonyl (Aloc) groups are used to protect the amino groups of D-alanine and the lysine side chain during synthesis. These protecting groups are stable under many reaction conditions but can be selectively removed when needed. Their presence in the final linker structure would influence properties like hydrophobicity.

The following table outlines the objectives and the corresponding design strategies employed in advanced peptide linkers like this compound.

| Design Objective | Strategy/Component | Rationale |

| High Plasma Stability | D-amino acids (e.g., D-Ala) | Increase resistance to degradation by plasma exopeptidases and endopeptidases. nih.gov |

| Selective Intracellular Cleavage | Dipeptide sequence (e.g., Phe-Lys) | Target specific proteases (e.g., cathepsins) that are highly expressed in the lysosomes of cancer cells. rsc.orgnih.gov |

| Traceless Drug Release | Self-immolative spacer (e.g., PAB) | Ensure the released drug is in its fully active, unmodified form following enzymatic cleavage. |

| Synthetic Feasibility | Protecting groups (e.g., Aloc), Activating group (e.g., PNP) | Facilitate controlled, site-specific conjugation of the linker to the antibody and the drug. |

Through the careful application of these computational and rational design principles, linkers like this compound are developed to create more effective and safer antibody-drug conjugates for cancer therapy. monash.edunih.gov

Future Directions in Research on Enzyme Cleavable Prodrug Components and Linker Technologies

Exploration of Novel Peptide Sequences for Enhanced Enzymatic Selectivity and Orthogonality

The peptide sequence within a linker is the critical element that dictates its susceptibility to cleavage by specific enzymes, often proteases like cathepsin B, which are overexpressed in the tumor microenvironment. mdpi.commdpi.com The Phe-Lys dipeptide, present in the reference compound, is a known cathepsin B substrate. mdpi.com However, the future of linker technology lies in discovering and implementing novel peptide sequences that offer superior selectivity and orthogonality—the ability to be cleaved by a specific target enzyme without being affected by other proteases present in the body.

Researchers are moving beyond the standard dipeptides like Val-Cit and Phe-Lys to explore longer or more complex sequences to fine-tune enzymatic recognition. acs.orgaacrjournals.org For instance, the inclusion of a D-amino acid, such as the D-Alanine in the reference compound, is a strategy to reduce susceptibility to degradation by ubiquitous proteases, thereby enhancing plasma stability. nih.gov Future research will focus on:

High-Throughput Screening: Employing combinatorial libraries and advanced screening methods to identify novel peptide sequences with high specificity for tumor-associated proteases. acs.org

Tri- and Tetrapeptide Linkers: Investigating more extended peptide sequences, such as the glutamic acid-glycine-citrulline (EGCit) and Gly-Phe-Leu-Gly (GFLG) linkers, which have shown resistance to premature cleavage by enzymes like neutrophil elastase, a common cause of off-target toxicity. mdpi.comaacrjournals.org

Non-canonical Amino Acids: Incorporating unnatural or non-canonical amino acids into the peptide chain to create linkers that are substrates for a very narrow range of enzymes, thus achieving higher orthogonality.

Multi-Enzyme Cleavable Linkers: Designing linkers that require sequential cleavage by two different enzymes abundant in the target cell's lysosomes, adding an extra layer of selectivity. rsc.orgnih.gov

| Peptide Sequence | Target Enzyme(s) | Key Research Finding | Citation |

|---|---|---|---|

| Val-Cit | Cathepsin B | Industry standard with a good balance of stability and cleavability, but can have suboptimal in vivo stability. | aacrjournals.orgnih.gov |

| Phe-Lys | Cathepsin B | Another common cathepsin B substrate used in ADCs. | mdpi.com |

| Val-Ala | Cathepsin B | Offers higher hydrophilicity, allowing for higher drug-to-antibody ratios (DAR) with lipophilic payloads. | nih.gov |

| Glu-Gly-Cit (EGCit) | Cathepsin B | Demonstrates resistance to neutrophil elastase, potentially reducing off-target toxicities like neutropenia. | aacrjournals.org |

| Gly-Phe-Leu-Gly (GFLG) | Cathepsin B | A tetrapeptide that has been widely used and shows efficient drug release within lysosomes. | mdpi.com |

Development of Advanced Self-Immolative Linker Chemistries with Tunable Properties

Innovations in this area include:

Modulating Electronic Effects: The rate of the 1,6-elimination reaction of PAB-based linkers can be tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring. nih.gov This allows for the fine-tuning of the drug release kinetics based on the specific payload and target.

Novel Immolation Scaffolds: Exploration of entirely new self-immolative backbones beyond the PAB system is a key research direction. This includes systems based on cyclization reactions or Grob fragmentation, which can offer different release kinetics and respond to different triggers. nih.govacs.org

p-Aminobenzyl Ether (PABE) Linkers: For drugs containing phenolic hydroxyl groups, PABE linkers are being developed. The stability and immolation kinetics of these ether-based linkers can differ significantly from their carbamate (B1207046) counterparts, providing another tool for optimizing ADC design. iris-biotech.denih.govgoogle.com

Traceless vs. Non-Traceless Release: While the goal is often a "traceless" release of the native drug, designing linkers that leave a small, benign chemical tag on the drug could be advantageous in certain contexts, for example, to improve solubility or cellular retention of the payload.

| Linker Chemistry | Release Mechanism | Tunable Property / Key Feature | Citation |

|---|---|---|---|

| p-Aminobenzyl Carbamate (PABC) | 1,6-Elimination | The most common self-immolative linker; release kinetics can be tuned by substituents on the phenyl ring. | researchgate.netiris-biotech.de |

| p-Aminobenzyl Ether (PABE) | 1,6-Elimination | Used for phenolic payloads; immolation rate is sensitive to electronic effects and payload acidity. | nih.govgoogle.com |

| Cyclization-Driven Linkers | Intramolecular Cyclization | Release is triggered by a cyclization reaction, offering alternative kinetic profiles. | nih.govacs.org |

| Grob Fragmentation-Based Linkers | Grob Fragmentation | A bioorthogonal system that can be tuned to release payloads under specific pH conditions. | nih.govacs.org |

Integration into Multi-Functional Bioconjugates and Chemical Biology Tools

The sophisticated linker technologies developed for ADCs are finding broader applications in the construction of multi-functional bioconjugates and advanced chemical biology probes. The ability to achieve site-specific release of a molecular entity makes these linkers highly valuable for complex biological studies and novel therapeutic strategies.

Future research will see the integration of cleavable linkers like Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP into:

Dual-Payload ADCs: Conjugating two different payloads to a single antibody, each with a distinct linker that responds to a different enzymatic trigger. This could allow for synergistic anti-cancer effects or for overcoming drug resistance.

Theranostic Agents: Combining a therapeutic agent and an imaging agent on the same targeting molecule. An enzyme-cleavable linker could release a fluorescent or radioactive reporter molecule upon reaching the target site, allowing for real-time monitoring of drug delivery and target engagement.

PROTACs and Molecular Glues: In the field of targeted protein degradation, cleavable linkers could be used to create conditionally active PROTACs (Proteolysis Targeting Chimeras) that are only functional within specific cells or subcellular compartments, thereby reducing off-target protein degradation.

Activatable Cell-Penetrating Peptides: Designing cell-penetrating peptides that are "caged" or inactivated by a cleavable linker construct. Upon reaching an environment with the target enzyme, the linker is cleaved, activating the peptide and allowing it to facilitate the uptake of a conjugated cargo.

Innovations in Analytical Techniques for Comprehensive Characterization of Complex Bioconjugates

The increasing complexity of bioconjugates, featuring intricate linkers and multiple payloads, necessitates parallel advancements in analytical techniques for their characterization. A complete understanding of the structure, homogeneity, and stability of these molecules is critical for their development and clinical success.

Key areas of innovation in analytics include:

Advanced Mass Spectrometry (MS): Techniques like native MS allow for the analysis of intact ADCs, providing information on the drug-to-antibody ratio (DAR) distribution and the integrity of the conjugate. Top-down and middle-down MS approaches are being refined to precisely locate the site of conjugation and verify the linker structure.

Multi-Dimensional Chromatography: Combining different chromatographic methods, such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and reversed-phase liquid chromatography (RP-LC), provides a comprehensive profile of the ADC, separating species based on DAR, size, and hydrophobicity.

Techniques for Site-Specific Analysis: Developing robust methods to confirm the site of conjugation on the antibody is crucial, especially for next-generation site-specific ADCs. This ensures homogeneity, which is linked to predictable pharmacokinetics and a better safety profile. youtube.com

Assays for Linker Stability and Cleavage: Creating more sophisticated in vitro assays that can accurately predict the in vivo stability of the linker in plasma and the rate of enzymatic cleavage in the target tissue is a major focus. These assays are essential for selecting lead candidates and de-risking clinical development.

The continued progress in these areas of research will undoubtedly lead to the development of safer and more effective targeted therapies, building upon the chemical principles embodied by linker precursors like This compound .

Q & A

Basic Research Questions

Q. What is the role of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in ADC synthesis, and how should experimental conditions be optimized for its integration?

- Methodological Answer : this compound is a cleavable linker that connects cytotoxic drugs to monoclonal antibodies in ADCs. Its design allows for controlled drug release in target tissues via pH-sensitive or enzymatic cleavage (e.g., cathepsin B in lysosomes). To optimize integration:

- Use HPLC to monitor conjugation efficiency between the linker and payload (e.g., camptothecin or auristatin derivatives).

- Employ mass spectrometry (MS) to verify the drug-to-antibody ratio (DAR) and linker stability during synthesis .

- Adjust reaction pH (e.g., 6.5–7.4) to minimize premature hydrolysis of the Aloc protecting groups .

Q. How do researchers characterize the cleavage efficiency of this compound under physiological conditions?

- Methodological Answer :

- In vitro assays : Incubate ADCs with lysosomal enzymes (e.g., cathepsin B) or buffers mimicking tumor microenvironments (pH 4.5–5.5). Quantify drug release via LC-MS/MS or fluorescence spectroscopy .

- Stability testing : Use size-exclusion chromatography (SEC) to assess linker integrity in serum-containing media over 72 hours .

- Compare cleavage kinetics with non-cleavable linkers (e.g., PEG-based) to validate specificity .

Advanced Research Questions

Q. What strategies address batch-to-batch variability in this compound synthesis, and how is reproducibility validated?

- Methodological Answer :

- Quality control : Implement NMR spectroscopy to confirm the presence of Aloc protecting groups and absence of hydrolyzed byproducts.

- Standardize reaction conditions (e.g., temperature, solvent purity) using design of experiments (DoE) to minimize variability .

- Validate reproducibility via in vitro cytotoxicity assays (e.g., IC50 comparisons across batches using HER2-positive cancer cell lines) .

Q. How can researchers optimize the linker-drug ratio (LDR) to balance ADC efficacy and toxicity?

- Methodological Answer :

- Use MALDI-TOF MS to measure DAR and identify optimal LDR ranges (typically 2–4 drugs per antibody).

- Conduct in vivo pharmacokinetic studies to correlate LDR with systemic toxicity (e.g., liver enzyme elevation) and tumor suppression in xenograft models .

- Compare payload release profiles using radiolabeled linkers (e.g., ^3H or ^14C tags) to track biodistribution .

Q. What analytical techniques resolve contradictions in linker stability data between in vitro and in vivo studies?

- Methodological Answer :

- Multi-omics correlation : Combine proteomic analysis (to identify serum proteins binding to the linker) with pharmacokinetic modeling to explain discrepancies.

- Use microsampling LC-MS to monitor real-time linker degradation in blood/tumors .

- Validate findings using knockout mouse models (e.g., cathepsin B-deficient) to isolate enzymatic vs. non-enzymatic cleavage pathways .

Key Considerations for Experimental Design

- Control Groups : Include ADCs with non-cleavable linkers (e.g., PEG-based) to benchmark efficacy/toxicity .

- Ethical Compliance : Adhere to IACUC guidelines for in vivo studies, particularly for xenograft models .

- Data Sharing : Archive raw MS and chromatography data in repositories like Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.